Ppo-IN-1

Description

Ppo-IN-1 is a potent inhibitor of protoporphyrinogen IX oxidase (PPO), a critical enzyme in the heme biosynthesis pathway. It exhibits a high binding affinity with a reported inhibition constant (Ki) of 2.5 nM, making it a promising candidate for targeting PPO-dependent processes in both agricultural and biomedical research . PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for heme and chlorophyll. Inhibition of PPO disrupts this pathway, leading to the accumulation of reactive intermediates, which can be leveraged for herbicide development or antimicrobial therapies .

Properties

Molecular Formula |

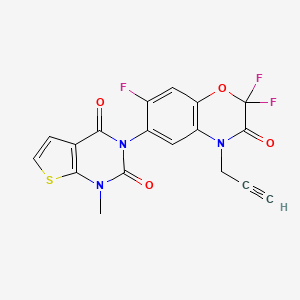

C18H10F3N3O4S |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

1-methyl-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C18H10F3N3O4S/c1-3-5-23-12-8-11(10(19)7-13(12)28-18(20,21)16(23)26)24-14(25)9-4-6-29-15(9)22(2)17(24)27/h1,4,6-8H,5H2,2H3 |

InChI Key |

YBQMTISWEXINLH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CS2)C(=O)N(C1=O)C3=CC4=C(C=C3F)OC(C(=O)N4CC#C)(F)F |

Origin of Product |

United States |

Preparation Methods

The preparation of Ppo-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, combined with polyethylene glycol (PEG) and Tween 80 to achieve the desired formulation . The precise reaction conditions and industrial production methods may vary, but typically involve careful control of temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Ppo-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce corresponding alcohols or amines.

Scientific Research Applications

Ppo-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying enzyme inhibition and reaction mechanisms. In biology, it serves as a tool for investigating cellular processes and pathways. In medicine, this compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease processes. Additionally, it has industrial applications in the synthesis of various chemical products and materials .

Mechanism of Action

The mechanism of action of Ppo-IN-1 involves its interaction with specific molecular targets, such as enzymes. By binding to these targets, this compound inhibits their activity, thereby affecting the biochemical pathways in which these enzymes are involved. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway targeted .

Comparison with Similar Compounds

To contextualize Ppo-IN-1’s efficacy, we compare it with two functionally similar inhibitors: BaENR-IN-1 (enoyl-acyl carrier protein reductase inhibitor) and GmhA-IN-1 (GmhA enzyme inhibitor).

Target Specificity and Mechanism

- This compound : Targets PPO, disrupting heme/chlorophyll synthesis. Its high Ki (2.5 nM) ensures strong enzyme inhibition, leading to oxidative stress in target organisms .

- BaENR-IN-1: Inhibits enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid synthesis. Reported IC50 = 7.7 µM, indicating moderate potency .

- GmhA-IN-1 : Targets GmhA, involved in lipopolysaccharide biosynthesis in Gram-negative bacteria. IC50 = 2.4 nM , comparable to this compound in potency but with a distinct mechanism .

Structural and Functional Insights

Key Observations:

Potency: this compound and GmhA-IN-1 exhibit nanomolar-range inhibition, outperforming BaENR-IN-1 (micromolar range).

Therapeutic Scope : this compound’s dual applicability in agriculture (herbicides) and biomedicine (antimicrobials) distinguishes it from GmhA-IN-1, which primarily enhances existing antibiotics.

Mechanistic Diversity : While this compound induces oxidative stress via porphyrin accumulation, GmhA-IN-1 disrupts bacterial membrane integrity, and BaENR-IN-1 blocks fatty acid synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.